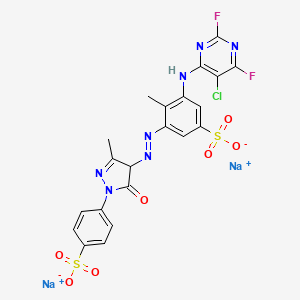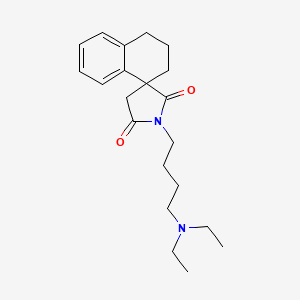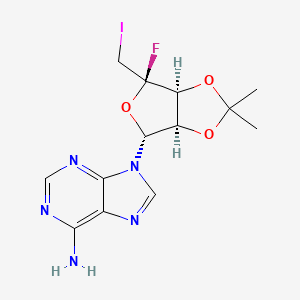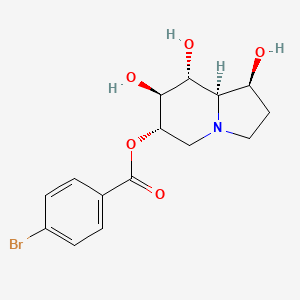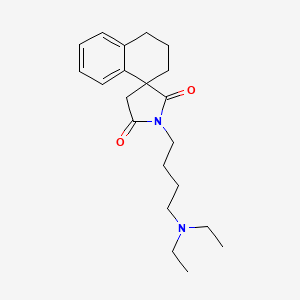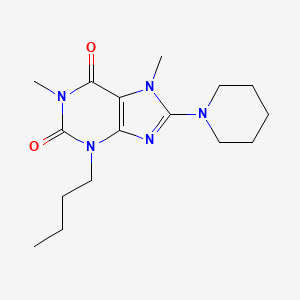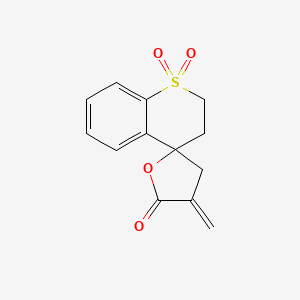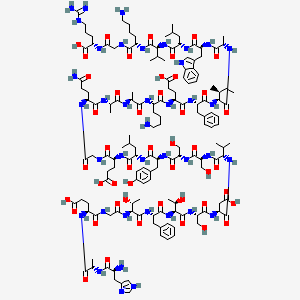
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-((phenylmethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- is a synthetic nucleoside analog. It is a derivative of uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA.
Méthodes De Préparation
The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- involves multiple steps The process typically starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ and 3’ positions
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleoside metabolism and RNA synthesis.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mécanisme D'action
The compound exerts its effects by inhibiting nucleoside metabolism. It targets enzymes involved in the synthesis and degradation of nucleosides, thereby disrupting the normal function of RNA and DNA synthesis. This inhibition can lead to the suppression of viral replication and the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar compounds include other nucleoside analogs such as:
2’,3’-Dideoxycytidine: Used in antiviral therapies.
2’,3’-Dideoxyinosine: Another antiviral agent.
5-Fluorouracil: Used in cancer treatment. Compared to these compounds, Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-((phenylmethyl)amino)- is unique due to its specific modifications at the 2’, 3’, and 5’ positions, which enhance its stability and efficacy in inhibiting nucleoside metabolism.
Propriétés
Numéro CAS |
134963-39-6 |
|---|---|
Formule moléculaire |
C37H37N3O5 |
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(benzylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C37H37N3O5/c1-26-24-40(36(42)39-34(26)41)35-33(38-23-27-12-6-3-7-13-27)22-32(45-35)25-44-37(28-14-8-4-9-15-28,29-16-10-5-11-17-29)30-18-20-31(43-2)21-19-30/h3-21,24,32-33,35,38H,22-23,25H2,1-2H3,(H,39,41,42)/t32-,33+,35+/m0/s1 |
Clé InChI |
QOHVSAWNCZDASS-VUHKNJSWSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)NCC6=CC=CC=C6 |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)NCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


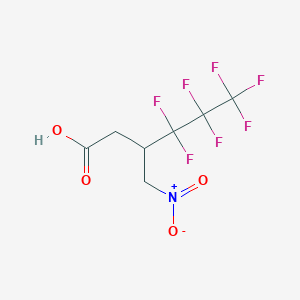
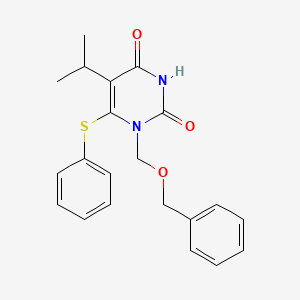
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
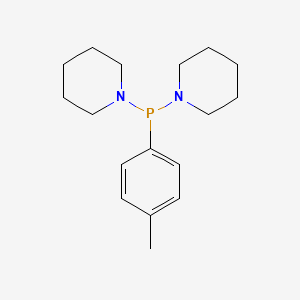
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
